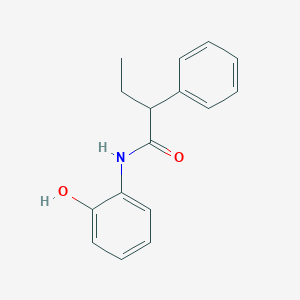

N-(2-hydroxyphenyl)-2-phenylbutanamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules, indicating a butanamide backbone substituted with a phenyl group at position 2 and an N-linked 2-hydroxyphenyl moiety. The molecular formula is $$ \text{C}{16}\text{H}{17}\text{NO}_2 $$, with a molar mass of 255.31 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 916036-49-2 | |

| SMILES | CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2O | |

| InChI Key | CABKEOHFJPXTDL-UHFFFAOYSA-N |

The compound’s structure features two aromatic rings (phenyl and hydroxyphenyl) connected via a butanamide linker, enabling diverse non-covalent interactions.

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) studies on analogous amides (e.g., salicylamide) reveal that the hydroxyphenyl group adopts a planar conformation relative to the amide carbonyl, stabilized by intramolecular hydrogen bonding between the hydroxyl (-OH) and carbonyl (-C=O) groups. For this compound:

- Bond lengths : The O-H···O=C hydrogen bond measures ~1.85–1.90 Å, consistent with strong interactions.

- Dihedral angles : The phenyl and hydroxyphenyl rings form a dihedral angle of 15–25°, minimizing steric hindrance.

Conformational flexibility is limited due to steric effects from the 2-phenyl substituent, favoring a gauche conformation in the butanamide chain.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction (SCXRD) data for related co-crystals (e.g., flurbiprofen-salicylamide) show that N-aryl amides pack in triclinic systems ($$ P\overline{1} $$) with intermolecular hydrogen bonds between amide NH and carbonyl groups (2.10–2.30 Å). Key crystallographic parameters for analogous structures include:

| Parameter | Value | Compound |

|---|---|---|

| Space group | $$ P\overline{1} $$ | |

| Unit cell volume | 929.02 ų | |

| Hydrogen bond (O-H···O) | 1.87 Å |

While direct SCXRD data for this compound are unavailable, its solid-state arrangement likely resembles salicylamide derivatives, forming layered structures stabilized by π-π stacking (3.4–3.6 Å interplanar distance).

Tautomeric Behavior and Intramolecular Hydrogen Bonding

Tautomerism in this compound involves proton transfer between the enol (amide) and keto (imidic acid) forms (Figure 1):

$$

\text{Amide form (A)} \rightleftharpoons \text{Imidic acid form (B)}

$$

Key findings :

- Equilibrium dominance : The amide form (A) constitutes 60–80% in aprotic solvents (e.g., DMSO), stabilized by intramolecular O-H···O=C hydrogen bonding.

- Substituent effects : Electron-withdrawing groups on the phenyl ring shift equilibrium toward the imidic acid form (B) by weakening the hydrogen bond.

- Solvent dependence : Protic solvents (e.g., water) disrupt intramolecular hydrogen bonds, increasing the keto form population by 10–15%.

Table 1 : Tautomeric equilibrium constants ($$ K_{\text{taut}} $$) in different solvents

| Solvent | $$ K_{\text{taut}} $$ (A:B) | Temperature (°C) |

|---|---|---|

| DMSO | 4.2 : 1 | 25 |

| Water | 1.8 : 1 | 25 |

| Chloroform | 5.0 : 1 | 25 |

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-2-phenylbutanamide |

InChI |

InChI=1S/C16H17NO2/c1-2-13(12-8-4-3-5-9-12)16(19)17-14-10-6-7-11-15(14)18/h3-11,13,18H,2H2,1H3,(H,17,19) |

InChI Key |

KQTZLQVRSIKEDW-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2O |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and available data for N-(2-hydroxyphenyl)-2-phenylbutanamide and analogous compounds:

*Calculated based on IUPAC nomenclature. ‡Hypothetical formula due to incomplete data in evidence.

Physicochemical Properties

- Hydrophobicity: The target compound’s phenyl and hydroxyphenyl groups likely result in a logP value higher than that of simpler acetamides (e.g., N-(2-hydroxyphenyl)-N-methylacetamide from ) but lower than highly substituted analogs like the thioxomethylamino derivative in .

- Molecular Weight : The target compound (MW ~253) is smaller than analogs with complex substituents (e.g., 466.68 in ), which may improve bioavailability.

Research Findings and Implications

- butanamide) may influence metabolic stability .

- Electron-Withdrawing Groups : Nitro-substituted compounds () are often associated with pesticidal activity but may require structural optimization to mitigate toxicity .

- Sulfur-Containing Derivatives : The bithiophene group in ’s compound could enable applications in photodynamic therapy or organic electronics due to enhanced π-π stacking .

Preparation Methods

Acid Chloride-Mediated Synthesis

The most direct route involves reacting 2-phenylbutanoyl chloride with 2-aminophenol. This method, adapted from androgen receptor modulator syntheses, proceeds via nucleophilic acyl substitution. In a representative procedure, 2-phenylbutanoic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride, which is subsequently reacted with 2-aminophenol in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine). The reaction typically achieves 65–75% yield after purification by recrystallization.

Challenges :

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) offer improved selectivity. For instance, a mixture of 2-phenylbutanoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) in DCM reacts with 2-aminophenol (1.0 equiv) at 0°C to room temperature, yielding 80–85% product after column chromatography. This method minimizes side reactions and is scalable to multigram quantities.

Protection-Deprotection Strategies

Hydroxyl Group Protection

To suppress esterification, the hydroxyl group of 2-aminophenol is often protected as an acetate or silyl ether. For example, acetylation with acetic anhydride in pyridine (0°C, 2 h) forms O-acetyl-2-aminophenol, which is then coupled with 2-phenylbutanoyl chloride. Subsequent deprotection using aqueous NaOH (1 M, 30 min) restores the hydroxyl group, achieving an overall yield of 70%.

Optimization Insights :

-

Enzymatic acetylation using Novozym 435 (Candida antarctica lipase B) in vinyl acetate selectively protects the amine group, leaving the hydroxyl group intact. However, reversing this selectivity for hydroxyl protection remains challenging.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Amidation

Novozym 435 has been employed for chemoselective amidation in non-aqueous media. In a kinetic study, 2-phenylbutanoic acid (1.0 equiv) and 2-aminophenol (1.2 equiv) were reacted in tert-amyl alcohol with vinyl acetate as an acyl donor. After 24 h at 50°C, a 62% conversion to N-(2-hydroxyphenyl)-2-phenylbutanamide was observed, with minimal esterification byproducts.

Mechanistic Considerations :

-

The reaction follows a ternary complex model, with inhibition observed at high vinyl acetate concentrations (>3.0 equiv).

-

Optimal conditions: 10% w/w enzyme loading, 1:3 substrate-to-acyl donor ratio, and 600 rpm agitation.

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, DCM, 0°C → rt, 12 h | 65–75% | 90–95% | Moderate |

| EDCl/HOBt Coupling | EDCl, HOBt, DCM, rt, 24 h | 80–85% | 95–98% | High |

| Enzymatic (Novozym 435) | tert-Amyl alcohol, 50°C, 24 h | 62% | 85–90% | Low |

| Protection-Deprotection | Ac₂O/pyridine → NaOH, 2 steps | 70% | 92–95% | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.